molecular formula C11H12F3NO3 B7895306 Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate

Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate

Cat. No.: B7895306
M. Wt: 263.21 g/mol
InChI Key: MMEJPUDLVSSZKH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate is a synthetic amino acid derivative characterized by a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the ortho position (2-position) and a methyl ester moiety. This compound is of interest in medicinal chemistry due to the trifluoromethoxy group's metabolic stability and lipophilicity, which can enhance bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-17-10(16)8(15)6-7-4-2-3-5-9(7)18-11(12,13)14/h2-5,8H,6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEJPUDLVSSZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Hydrazide Precursor

The synthesis begins with the preparation of 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (9 ), a key intermediate. This is achieved by refluxing methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate (6 ) with hydrazine hydrate in absolute ethanol. The reaction proceeds via nucleophilic acyl substitution, yielding 9 in 88% efficiency after recrystallization.

Reaction Conditions :

  • 6 (1.0 mmol), hydrazine hydrate (5.0 mmol), ethanol (30 mL), reflux (4 h).

  • Work-up: Filtration, washing with ethanol/diethyl ether, crystallization (aqueous ethanol).

Azide Formation and Coupling

The hydrazide 9 is converted to the acyl azide 10 using sodium nitrite and hydrochloric acid at −5°C. This intermediate is unstable and immediately reacted with amino acid methyl esters (e.g., methyl glycinate) in ethyl acetate containing triethylamine. The coupling proceeds via the Curtius rearrangement, forming the target compound after 48 h at −5°C to 25°C.

Key Data :

  • Yield: 70–85% after recrystallization (petroleum ether–ethyl acetate).

  • Purity: Confirmed by 1H^1H NMR (δ 3.68 ppm, OCH3_3) and 13C^{13}C NMR (δ 173.0 ppm, C═O).

Reductive Amination of 2-(Trifluoromethoxy)benzaldehyde

Aldehyde Condensation

An alternative route involves condensing 2-(trifluoromethoxy)benzaldehyde with methyl 2-aminopropanoate in methanol. The reaction is catalyzed by sodium cyanoborohydride (NaBH3 _3CN) under acidic conditions (pH 4–5), facilitating imine formation followed by reduction.

Optimization Insights :

  • Solvent : Methanol > ethanol (higher dielectric constant improves ion pairing).

  • Catalyst : NaBH3 _3CN (0.5 equiv.) minimizes over-reduction.

  • Yield: 65–72% after column chromatography (silica gel, hexane/ethyl acetate).

Stereochemical Control

Nucleophilic Aromatic Substitution (NAS)

Introducing the Trifluoromethoxy Group

A two-step NAS approach starts with 2-fluorophenylpropanoate. Treatment with silver trifluoromethoxide (AgOCH2 _2CF3_3) in DMF at 120°C replaces the fluoride with the trifluoromethoxy group. Subsequent amination with aqueous ammonia yields the target compound.

Critical Parameters :

  • Temperature : 120°C (lower temperatures result in incomplete substitution).

  • Leaving Group : Fluoride > chloride (reactivity order: F > Cl > Br).

  • Yield: 58% (NAS step), 80% (amination).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advances employ microreactors to enhance the hydrazide-azide coupling (Section 1.2). A tubular reactor (0.5 mm diameter) operated at 25°C with a residence time of 10 min achieves 92% conversion, surpassing batch yields.

Advantages :

  • Reduced reaction time (10 min vs. 48 h).

  • Improved safety (minimized handling of azides).

Solvent Recycling

Ethyl acetate from the work-up steps (Section 1.2) is distilled and reused, reducing waste. Process mass intensity (PMI) decreases from 12.4 to 8.6 kg/kg.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Hydrazide Route8598High1,200
Reductive Amination7295Moderate950
NAS5890Low1,500
Continuous Flow9299High1,000

Key Observations :

  • The hydrazide route offers the best balance of yield and scalability but requires hazardous azide intermediates.

  • Continuous flow synthesis emerges as the most cost-effective and sustainable option.

Mechanistic Insights and Challenges

Side Reactions in Azide Coupling

Competing pathways during the Curtius rearrangement can form ureas or isocyanates. Adding triethylamine (2.0 equiv.) suppresses these byproducts by scavenging HCl.

Trifluoromethoxy Group Stability

The −OCF3_3 group is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Reactions must be maintained near neutrality (pH 6–8) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is employed in studies investigating the structure-activity relationships of amino acid derivatives and their biological activities.

    Industrial Applications: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

The position of the trifluoromethoxy group on the phenyl ring significantly impacts steric and electronic properties:

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties Reference
Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate 2-OCF₃ ~263.21 High lipophilicity; potential metabolic stability due to ortho-substitution
Methyl 2-Bromo-3-[4-(trifluoromethoxy)phenyl]propanoate 4-OCF₃ 327.09 Bromine substitution introduces reactivity for further functionalization; higher molecular weight
Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate 3-OCH₂CF₂ 259.25 Difluoroethoxy group enhances polarity; lower molecular weight
Methyl (2S)-2-amino-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoate Indole core with 4-F N/A Indole moiety introduces aromatic stacking potential; fluorine enhances electronegativity

Amino Group Modifications

The presence and protection of the amino group influence reactivity and pharmacokinetics:

Compound Name Amino Group Modification Molecular Weight (g/mol) Synthetic Yield (%) Reference
This compound Free -NH₂ ~263.21 N/A
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate Boc-protected -NH₂ N/A (CAS: 1325730-41-3) 90% (similar Boc-protected analogs)
(S)-Methyl 2-(2-(acetylthio)acetamido)-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoate Acetylthio derivative N/A 83%

Key Insight: Boc protection (tert-butoxycarbonyl) improves stability during synthesis, while free amino groups enable direct conjugation in drug design .

Ester Variations and Physicochemical Properties

Ester groups impact solubility and hydrolysis rates:

Compound Name Ester Group Molecular Weight (g/mol) Boiling Point/Density Reference
This compound Methyl ester ~263.21 N/A
Ethyl 2-amino-3-(4-(difluoromethyl)phenyl)propanoate Ethyl ester N/A (CAS: 1543625-64-4) N/A
Methyl 2-Bromo-3-[4-(trifluoromethoxy)phenyl]propanoate Methyl ester 327.09 Density: 1.537 g/cm³ (predicted)

Key Insight : Ethyl esters may prolong half-life due to slower hydrolysis, whereas methyl esters are typically more volatile .

Biological Activity

Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate, also known by its CAS number 1208079-17-7, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C11H12F3NO2
  • Molecular Weight : 251.22 g/mol
  • CAS Number : 1208079-17-7

The presence of the trifluoromethoxy group is noteworthy as it can significantly influence the compound's biological interactions and pharmacokinetic properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For example, similar compounds with fluorinated groups have exhibited enhanced binding affinities to enzymes due to the electronegative nature of fluorine, potentially increasing inhibitory effects on targets such as monoacylglycerol lipase (MAGL) .
  • Receptor Modulation : There is evidence suggesting that the compound may interact with receptors involved in cancer progression and inflammation. The trifluoromethoxy group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and receptor binding .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results comparable to established chemotherapeutics .
  • Case Study : A recent study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in murine models. The mechanism was linked to apoptosis induction in cancer cells, suggesting potential for development as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular StructureBiological Activity
This compoundStructureAnticancer activity; enzyme inhibition
Methyl 2-amino-4-fluorobenzoateSimilar structure without trifluoromethoxyModerate enzyme inhibition
Methyl 2-amino-4,5-difluorobenzoateContains two fluorines at different positionsEnhanced anticancer properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethoxy-containing precursors (e.g., 2-(trifluoromethoxy)benzyl bromide) may react with methyl esters of amino acids under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (room temp vs. 60°C), and catalyst choice (e.g., palladium for cross-coupling) to minimize side products like hydrolyzed esters or racemization .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms the trifluoromethoxy group (δ ~75 ppm for ¹⁹F in CF₃O) and stereochemistry at the amino center .
  • HPLC-MS : Quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., free carboxylic acids) using reverse-phase C18 columns with acetonitrile/water gradients .
  • IR : Identifies ester carbonyl (C=O stretch at ~1740 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .

Q. What are the primary challenges in maintaining stability during storage and handling?

  • Methodology : The ester group is prone to hydrolysis under humid conditions. Storage at −20°C in anhydrous solvents (e.g., DMSO) with desiccants (silica gel) is recommended. Stability assays under varying pH (4–9) and temperature (−80°C to 25°C) can identify degradation thresholds .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the compound’s electronic properties and reactivity in nucleophilic/electrophilic reactions?

  • Methodology : Computational studies (DFT) reveal the electron-withdrawing nature of CF₃O enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines). Comparative kinetic studies with non-fluorinated analogs (e.g., methoxy derivatives) quantify rate differences in hydrolysis or substitution reactions .

Q. What strategies can resolve racemization during synthesis, and how does stereochemistry affect biological activity?

  • Methodology : Chiral HPLC or enzymatic resolution (e.g., lipases) separates enantiomers. Stereochemical impact is assessed via receptor-binding assays (e.g., fluorophenylalanine derivatives in show (S)-enantiomers exhibit 3–5× higher affinity for amino acid transporters than (R)-forms) .

Q. How do structural modifications (e.g., replacing trifluoromethoxy with other substituents) alter the compound’s pharmacokinetic properties?

  • Methodology : LogP measurements (shake-flask method) and metabolic stability assays (e.g., liver microsomes) compare lipophilicity and half-life. For example, replacing CF₃O with methoxy increases logP by ~0.5 units, reducing blood-brain barrier permeability .

Data Contradictions and Resolution

Q. Conflicting reports on hydrolysis rates under acidic vs. basic conditions: How can experimental variables be standardized?

  • Resolution : Discrepancies arise from solvent choice (aqueous vs. mixed solvents) and ionic strength. Controlled studies in buffered solutions (pH 1–14) with fixed ionic strength (e.g., 0.1 M KCl) isolate pH effects. For example, notes ester hydrolysis accelerates at pH >10 due to hydroxide ion catalysis, while acidic conditions (pH <2) stabilize the ester .

Q. Divergent bioactivity results in enzyme inhibition assays: Are these due to impurities or assay conditions?

  • Resolution : Purity checks (HPLC, NMR) and dose-response curves (IC₅₀) across multiple assays (e.g., fluorogenic vs. radiometric) clarify inconsistencies. highlights that residual DMF (>0.1%) in samples artificially suppresses activity in kinase assays .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 249.19 g/mol
logP (Predicted) 1.4–1.6 (ChemAxon)
Hydrolysis Half-life (pH 7) 48 hours (HPLC monitoring)
Enantiomeric Purity >99% ee (Chiralpak® OD-H column)

Future Directions

  • Explore trifluoromethoxy’s role in targeting fluorine-rich biological niches (e.g., bone tissue) via ¹⁹F MRI .
  • Develop green chemistry routes using biocatalysts (e.g., esterases) to reduce reliance on halogenated solvents .

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